molecular formula C8H15NO2S2 B13025661 (3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide

(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13025661
M. Wt: 221.3 g/mol
InChI Key: YAKXMDQZQUHFPO-HTRCEHHLSA-N
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Description

(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is a complex organic compound that belongs to the class of tetrahydrothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach might include:

    Formation of the thietan ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Amination: Introduction of the amino group at the 4-position of the tetrahydrothiophene ring.

    Methylation: Addition of a methyl group at the 3-position.

    Oxidation: Conversion of the tetrahydrothiophene to its dioxide form.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might convert the dioxide back to the sulfide form.

    Substitution: Various substitution reactions can occur at the amino or methyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Sulfides.

    Substitution products: Halogenated derivatives, nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene derivatives: Compounds with similar core structures but different substituents.

    Sulfoxides and sulfones: Compounds with similar oxidation states.

Uniqueness

(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H15NO2S2

Molecular Weight

221.3 g/mol

IUPAC Name

(3S,4S)-4-methyl-1,1-dioxo-N-(thietan-3-yl)thiolan-3-amine

InChI

InChI=1S/C8H15NO2S2/c1-6-4-13(10,11)5-8(6)9-7-2-12-3-7/h6-9H,2-5H2,1H3/t6-,8-/m1/s1

InChI Key

YAKXMDQZQUHFPO-HTRCEHHLSA-N

Isomeric SMILES

C[C@@H]1CS(=O)(=O)C[C@H]1NC2CSC2

Canonical SMILES

CC1CS(=O)(=O)CC1NC2CSC2

Origin of Product

United States

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